1-methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
1-methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a synthetic organic compound characterized by its unique chemical structure. This compound has been explored for its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 1-methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. The process generally includes:
Formation of the piperidine ring: Often through cyclization reactions involving precursor amines and ketones.
Introduction of the benzodiazolone moiety: This step usually requires condensation reactions between appropriate aromatic intermediates and nitrogen-containing compounds.
Methylation: The final step involves methylation to introduce the methyl group at the desired position on the benzodiazolone ring.
Industrial Production Methods Industrial production of this compound may use optimized versions of the laboratory synthesis, emphasizing factors like reaction yield, purity, and scalability. Typically, large-scale methods may involve:
Continuous flow synthesis for improved efficiency.
Catalysts and solvents that are environmentally benign and cost-effective.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction : It may be reduced using agents such as lithium aluminum hydride, yielding various derivatives.
Substitution : The benzodiazolone and piperidine rings can be targeted for nucleophilic substitution reactions, resulting in diverse functionalized products.
Common Reagents and Conditions
Oxidizing agents : Potassium permanganate, hydrogen peroxide.
Reducing agents : Lithium aluminum hydride, sodium borohydride.
Substitution reagents : Halogenated compounds, alkylating agents under mild conditions.
Major Products Formed from These Reactions
Oxidation products : Various oxygenated derivatives.
Reduction products : Deoxygenated and alkylated variants.
Substitution products : Functionalized benzodiazolone and piperidine derivatives
Properties
IUPAC Name |
1-methyl-3-[(3S)-piperidin-3-yl]benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-15-11-6-2-3-7-12(11)16(13(15)17)10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVJSSIIVCFOTL-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(C1=O)[C@H]3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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